1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Overview
Description
“1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride” is an analytical reference standard categorized as a piperazine . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N2O • HCl . The InChI code is InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 228.72 . It is air sensitive and hygroscopic . It has a melting point of 212.0 to 216.0 °C .Scientific Research Applications
Catalytic Reactions and Synthesis
- Amination of Alcohols : A study detailed the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst, demonstrating how 2-amino-1-methoxypropane could be produced with high selectivity. This research provides insights into the catalytic processes involving methoxyphenyl compounds (Bassili & Baiker, 1990).
Chemical Properties and Reactivity
- Electrophilic Amination : Investigation into the electrophilic amination of catecholboronate esters formed during the asymmetric hydroboration of vinylarenes was performed, offering a glimpse into the reactivity of methoxyphenyl-derived compounds in complex synthetic routes (Knight et al., 1997).
- Reactivity of α-Chloro-aldimines : A study on the reactivity of secondary N-1-(2-chloroalkylidene)amines revealed insights into the chemical behavior of chloro and methoxy substituents in aldimines, including reactions with methoxide in methanol, showcasing their potential in synthetic chemistry (Kimpe et al., 1976).
Bioactive Compound Synthesis
- Analgesic Activity of Aryl-substituted Phenethylamines : The synthesis and analgesic activity of optically pure aryl-substituted phenethylamines were explored, highlighting the significance of stereochemistry and aryl substitutions in enhancing bioactivity, which could be relevant for the development of new therapeutic agents (Takahashi et al., 1983).
Protective Groups for Boronic Acids
- Novel Redox-sensitive Protecting Group : A novel boronic acid protecting group, MPMP-diol, was developed, demonstrating both protection and deprotection under mild conditions. This work is pivotal for the advancement in the synthesis and handling of boronic acid derivatives, offering a new tool for chemical synthesis (Yan et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-6-4-5-7-10(9)13-3;/h4-7H,8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJDJNOUJKEJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1439902-53-0 | |
Record name | Benzeneethanamine, 2-methoxy-α,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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